2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 4,5-dichloro-1,2-thiazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidine derivatives.
Scientific Research Applications
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes, leading to cell death or inhibition of growth .
Comparison with Similar Compounds
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:
4-Benzoyl-L-phenylalanine: This compound shares a similar benzoyl group but differs in its amino acid structure.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir have different substituents on the thiazole ring, leading to varied biological activities.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918107-84-3 |
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Molecular Formula |
C17H11Cl2NO2S |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C17H11Cl2NO2S/c18-14-16(19)23-20(17(14)22)10-11-6-8-13(9-7-11)15(21)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
NPGYPPWKTLVKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
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